Cas no 844882-18-4 (7-Methyl-1H-indazol-5-amine)

7-Methyl-1H-indazol-5-amine structure
7-Methyl-1H-indazol-5-amine structure
Product Name:7-Methyl-1H-indazol-5-amine
Numero CAS:844882-18-4
MF:C8H9N3
MW:147.177160978317
MDL:MFCD03792678
CID:1029535
PubChem ID:1382022
Update Time:2025-05-24

7-Methyl-1H-indazol-5-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Methyl-1H-indazol-5-amine
    • 5-Amino-7-methyl-1H-indazole
    • 7-Methyl-1H-indazol-5-amine (ACI)
    • 5-Amino-7-methylindazole
    • 7-methyl-1H-indazol-5-ylamine
    • CS-0037313
    • EN300-2990492
    • 7-methyl-1H-indazole-5-ylamine
    • AS-50455
    • 844882-18-4
    • AKOS001740125
    • DTXSID50362544
    • DB-359875
    • GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • P10277
    • SY241610
    • SCHEMBL1286200
    • STK778608
    • PB12303
    • MFCD03792678
    • MDL: MFCD03792678
    • Inchi: 1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
    • Chiave InChI: GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • Sorrisi: N1NC2C(=CC(=CC=2C)N)C=1

Proprietà calcolate

  • Massa esatta: 147.079647300g/mol
  • Massa monoisotopica: 147.079647300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 148
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 54.7Ų

7-Methyl-1H-indazol-5-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A269002289-1g
7-Methyl-1H-indazol-5-amine
844882-18-4 95%
1g
$466.52 2023-08-31
Chemenu
CM149986-1g
5-Amino-7-methyl-1H-indazole
844882-18-4 95%
1g
$505 2021-08-05
abcr
AB485271-250 mg
7-Methyl-1H-indazol-5-amine; .
844882-18-4
250mg
€277.60 2023-06-15
abcr
AB485271-1 g
7-Methyl-1H-indazol-5-amine; .
844882-18-4
1g
€784.20 2023-06-15
Chemenu
CM149986-250mg
5-Amino-7-methyl-1H-indazole
844882-18-4 95%+
250mg
$*** 2023-03-31
abcr
AB485271-100 mg
7-Methyl-1H-indazol-5-amine; .
844882-18-4
100mg
€182.40 2023-06-15
abcr
AB485271-500 mg
7-Methyl-1H-indazol-5-amine; .
844882-18-4
500mg
€468.00 2023-06-15
Enamine
EN300-2959153-0.05g
7-methyl-1H-indazol-5-amine
844882-18-4 95.0%
0.05g
$94.0 2025-03-19
Enamine
EN300-2959153-0.1g
7-methyl-1H-indazol-5-amine
844882-18-4 95.0%
0.1g
$140.0 2025-03-19
Enamine
EN300-2959153-0.25g
7-methyl-1H-indazol-5-amine
844882-18-4 95.0%
0.25g
$200.0 2025-03-19

7-Methyl-1H-indazol-5-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
2.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Riferimento
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Riferimento
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Riferimento
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
3.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Riferimento
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silica ;  rt
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
4.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Riferimento
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

7-Methyl-1H-indazol-5-amine Raw materials

7-Methyl-1H-indazol-5-amine Preparation Products

7-Methyl-1H-indazol-5-amine Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD